molecular formula C5H6N4O2 B13123894 4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide

4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide

Cat. No.: B13123894
M. Wt: 154.13 g/mol
InChI Key: GKIAQFQBUDFAIR-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are vital constituents of nucleic acids and play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide typically involves the reaction of 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol as a solvent. The intermediate product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,4-dihydropyrimidine-5-carboxylic acid
  • 4-Oxo-1,4-dihydropyrimidine-3-carboxylates
  • 2-Thioxo-1,2,3,4-tetrahydropyrimidine derivatives

Uniqueness

4-Oxo-1,4-dihydropyrimidine-5-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-oxo-1H-pyrimidine-5-carbohydrazide

InChI

InChI=1S/C5H6N4O2/c6-9-5(11)3-1-7-2-8-4(3)10/h1-2H,6H2,(H,9,11)(H,7,8,10)

InChI Key

GKIAQFQBUDFAIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=N1)C(=O)NN

Origin of Product

United States

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